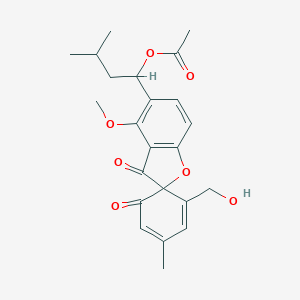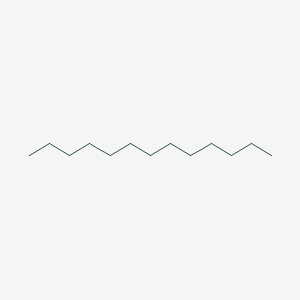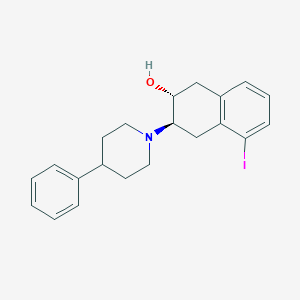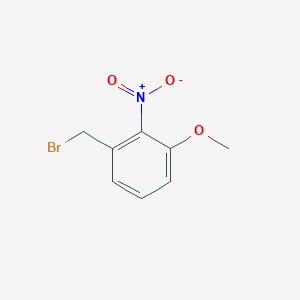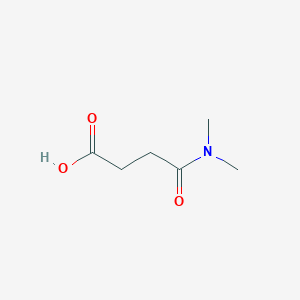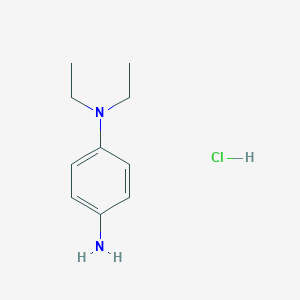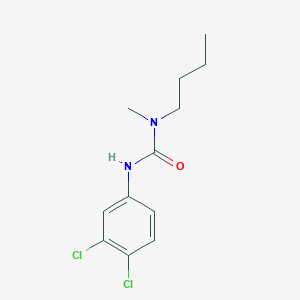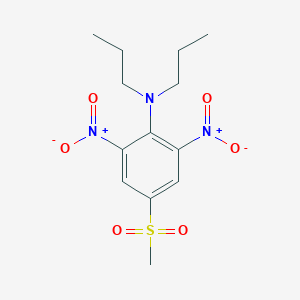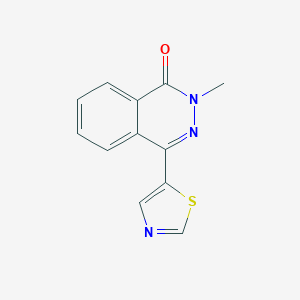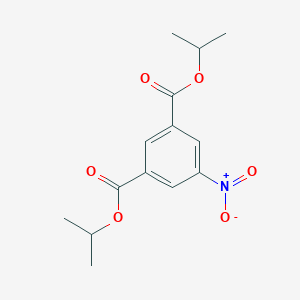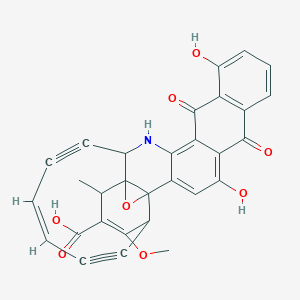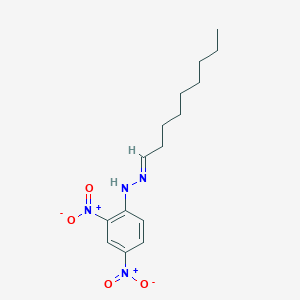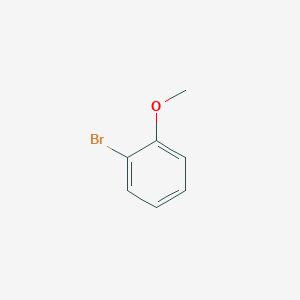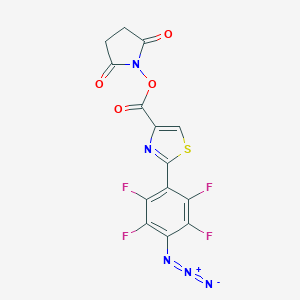
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate (SATB) is a chemical compound used in scientific research for labeling and detecting proteins. It is a fluorescent probe that allows for the visualization and identification of proteins in cells and tissues. SATB is synthesized through a complex process that involves several steps and requires specialized equipment.
科学研究应用
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is used in scientific research as a fluorescent probe for labeling and detecting proteins. It is commonly used in immunofluorescence assays, western blotting, and flow cytometry. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate can be conjugated to antibodies, peptides, and other biomolecules to enable the detection of specific proteins in cells and tissues. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has been used to study a wide range of biological processes, including protein-protein interactions, protein localization, and protein expression.
作用机制
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate works by binding to the primary amine groups on proteins through the succinimidyl ester. The thiazole ring and the azide group provide the fluorescent properties of the compound. When Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is conjugated to a protein, it allows for the visualization and identification of the protein in cells and tissues. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is excited by light at a wavelength of 405 nm and emits light at a wavelength of 520 nm, which can be detected using a fluorescence microscope or flow cytometer.
生化和生理效应
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that does not interfere with cellular processes. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is used as a tool for scientific research and does not have any therapeutic applications.
实验室实验的优点和局限性
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has several advantages for lab experiments. It is a highly specific probe that can be conjugated to a wide range of biomolecules, including antibodies and peptides. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is also a highly sensitive probe that can detect low levels of protein expression. Additionally, Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also limitations to the use of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate in lab experiments. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate requires specialized equipment and expertise in organic chemistry for its synthesis. It is also a relatively expensive probe compared to other labeling methods. Finally, Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has limited photostability, which can affect the accuracy and reproducibility of experimental results.
未来方向
For the use of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate include improving its photostability and applying it in live-cell imaging studies.
合成方法
The synthesis of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate involves several steps, including the formation of the azide group, the thiazole ring, and the succinimidyl ester. The process requires specialized equipment and expertise in organic chemistry. The final product is a yellow powder that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
属性
CAS 编号 |
131238-06-7 |
|---|---|
产品名称 |
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |
分子式 |
C14H5F4N5O4S |
分子量 |
415.28 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2,3,5,6-tetrafluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H5F4N5O4S/c15-8-7(9(16)11(18)12(10(8)17)21-22-19)13-20-4(3-28-13)14(26)27-23-5(24)1-2-6(23)25/h3H,1-2H2 |
InChI 键 |
OEIRWCMNZGTFEM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
其他 CAS 编号 |
131238-06-7 |
同义词 |
SATFPT succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



